molecular formula C9H5BrF3N B11756676 2-Bromo-3-(trifluoromethyl)phenylacetonitrile

2-Bromo-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B11756676
M. Wt: 264.04 g/mol
InChI Key: LOAXRRCXLMQGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. One common method is to react 3-(trifluoromethyl)phenylacetonitrile with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran are typical reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylacetonitriles with various functional groups.

    Reduction: The primary product is 2-Bromo-3-(trifluoromethyl)phenylamine.

    Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The nitrile group can also participate in hydrogen bonding or other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)phenylacetonitrile

Uniqueness

2-Bromo-3-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This arrangement can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications where these unique characteristics are advantageous.

Properties

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

IUPAC Name

2-[2-bromo-3-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H5BrF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2

InChI Key

LOAXRRCXLMQGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.